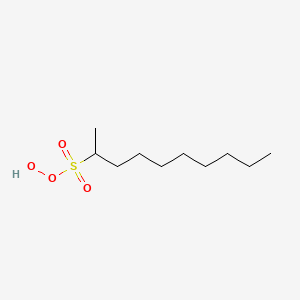
Decane-2-sulfonoperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-2-sulfonoperoxoic acid is an organic compound with the molecular formula C10H22O4S It is a sulfonic acid derivative of decane, characterized by the presence of a peroxo group attached to the sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decane-2-sulfonoperoxoic acid typically involves the oxidation of decane-2-sulfonic acid. One common method is the reaction of decane-2-sulfonic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the peroxo group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a solution of decane-2-sulfonic acid, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Decane-2-sulfonoperoxoic acid undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to decane-2-sulfonic acid.
Substitution: The peroxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of target compounds.
Reduction: Decane-2-sulfonic acid.
Substitution: Substituted sulfonic acid derivatives.
Scientific Research Applications
Decane-2-sulfonoperoxoic acid has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of decane-2-sulfonoperoxoic acid involves the transfer of oxygen atoms from the peroxo group to target molecules. This process typically involves the formation of reactive oxygen species, which can oxidize various substrates. The molecular targets include organic compounds with electron-rich sites, such as double bonds or aromatic rings.
Comparison with Similar Compounds
Similar Compounds
Decane-2-sulfonic acid: Lacks the peroxo group, making it less reactive as an oxidizing agent.
Decane-1-sulfonic acid: Similar structure but with the sulfonic acid group at a different position.
Peroxyacetic acid: Another peroxo compound with similar oxidizing properties but different molecular structure.
Uniqueness
Decane-2-sulfonoperoxoic acid is unique due to its specific combination of a long alkyl chain and a peroxo group attached to a sulfonic acid moiety. This structure imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Properties
CAS No. |
132258-11-8 |
|---|---|
Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
decane-2-sulfonoperoxoic acid |
InChI |
InChI=1S/C10H22O4S/c1-3-4-5-6-7-8-9-10(2)15(12,13)14-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
LDMIXMVEJBZRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)S(=O)(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


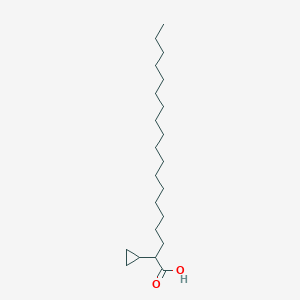
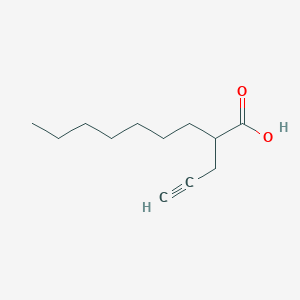

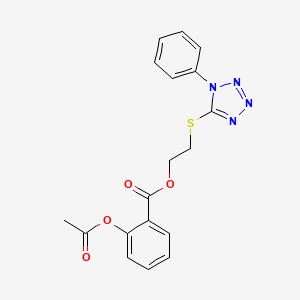
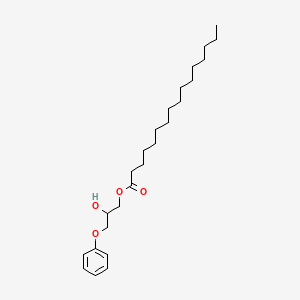
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
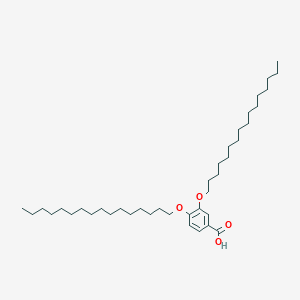
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)

